methyl 1-methyl-1H-pyrrole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-3-6(5-8)7(9)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIFRBWRVMAKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627970 | |
| Record name | Methyl 1-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40611-74-3 | |
| Record name | Methyl 1-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 1 Methyl 1h Pyrrole 3 Carboxylate
Classical and Contemporary Approaches to Pyrrole (B145914) Ring Formation
The foundational methods for pyrrole synthesis involve the condensation of acyclic precursors. These classical reactions remain highly relevant and have been adapted to create a wide array of substituted pyrroles.
The Paal-Knorr synthesis is a widely utilized and straightforward method for preparing substituted pyrroles, furans, and thiophenes. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. wikipedia.orguctm.edu The reaction is typically conducted under neutral or mildly acidic conditions, as stronger acids can favor the formation of furan (B31954) byproducts. organic-chemistry.org
The mechanism, elucidated by V. Amarnath et al., involves the initial formation of a hemiaminal upon the amine's attack on a protonated carbonyl group. uctm.edu This is followed by a second attack by the amine on the other carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring. wikipedia.orguctm.edu The versatility of the Paal-Knorr reaction allows for a wide range of substituents on the pyrrole ring, as R2, R3, R4, and R5 can be hydrogen, alkyl, or aryl groups. wikipedia.org When a primary amine is used, an N-substituted pyrrole is formed. wikipedia.org
Modern adaptations have focused on improving reaction conditions, making them more environmentally friendly and efficient. For instance, microwave-assisted Paal-Knorr reactions have been shown to be significantly faster and sometimes result in higher yields compared to conventional heating, likely due to reduced thermal decomposition from shorter reaction times. nih.gov Catalysts such as iron(III) chloride in water organic-chemistry.org and aluminas mdpi.com have been employed to facilitate the condensation under mild conditions.
Table 1: Examples of Paal-Knorr Synthesis Conditions
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,5-Hexanedione | Primary amines | CATAPAL 200, 60 °C, 45 min | N-substituted-2,5-dimethylpyrroles | 68-97% | mdpi.com |
| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride, water | N-substituted pyrroles | Good to Excellent | organic-chemistry.org |
| 1,4-Diketones | Primary amines | MgI2 etherate | N-substituted pyrroles | Good to Excellent | uctm.edu |
The Hantzsch pyrrole synthesis is a multicomponent reaction that provides a flexible route to highly substituted pyrroles. wikipedia.org The classical approach involves the reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net This method is particularly valuable for synthesizing pyrroles with specific substitution patterns that may be difficult to achieve through other means. wikipedia.orgscribd.com
The reaction mechanism begins with the formation of an enamine intermediate from the condensation of the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. wikipedia.org Subsequent intramolecular cyclization and dehydration lead to the final substituted pyrrole. wikipedia.orgquimicaorganica.org The Hantzsch synthesis is renowned for its utility in medicinal chemistry for creating libraries of pyrrole analogs for drug discovery programs. wikipedia.orgresearchgate.net
Table 2: Components in Hantzsch Pyrrole Synthesis
| β-Ketoester Component | α-Haloketone Component | Amine Component | Resulting Pyrrole Structure | Reference |
|---|---|---|---|---|
| β-ketoesters | α-haloketones | Ammonia | Substituted pyrroles | wikipedia.org |
| tert-Butyl acetoacetate (B1235776) | 2-Bromoketones | Primary amines | tert-Butyl pyrrole-3-carboxylates | syrris.comresearchgate.net |
The Knorr pyrrole synthesis is another classical and highly effective method for preparing substituted pyrroles. wikipedia.org The reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group (like an ester) positioned alpha to a carbonyl group, often a β-ketoester. wikipedia.org
A significant challenge in the Knorr synthesis is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org Therefore, they are typically prepared in situ. The original method, developed by Ludwig Knorr, involved the reduction of an α-oximino-ketone with zinc dust in acetic acid. wikipedia.org The resulting α-amino-ketone then immediately reacts with the second equivalent of the β-ketoester to form the pyrrole. wikipedia.org The reaction mechanism proceeds through the condensation of the amine and ketone to form an enamine, which then undergoes cyclization, elimination of water, and tautomerization to yield the aromatic pyrrole. wikipedia.org
This synthesis has been instrumental in producing a variety of functionalized pyrroles. For example, the reaction of ethyl acetoacetate (one equivalent converted to the oxime and then reduced) with another equivalent of ethyl acetoacetate yields diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, famously known as Knorr's pyrrole. wikipedia.org This product serves as a versatile intermediate for further chemical modifications. wikipedia.orgresearchgate.net
First reported in 1985 by Derek Barton and Samir Zard, the Barton-Zard reaction is a powerful and convergent route for synthesizing pyrrole derivatives. wikipedia.org The reaction proceeds by condensing a nitroalkene with an α-isocyanoacetate (or other α-isocyanide) under basic conditions. wikipedia.orgbuchler-gmbh.com
The mechanism involves five key steps:
Base-catalyzed deprotonation of the α-isocyanide.
A Michael-type addition of the resulting carbanion to the nitroalkene.
A 5-endo-dig cyclization.
Base-catalyzed elimination of the nitro group.
Tautomerization to form the aromatic pyrrole ring. wikipedia.org
The Barton-Zard reaction is notable for its broad scope, allowing for the synthesis of complex polypyrrolic structures, including porphyrins and dipyrromethenes. wikipedia.org The reaction is not limited to nitroalkenes, as aromatic nitro compounds can also be used as substrates. wikipedia.orgresearchgate.net This flexibility makes it a valuable tool in materials science for creating pyrrole-containing polymers and dyes. allaboutchemistry.net
Specific Synthetic Routes for Methyl 1-methyl-1H-pyrrole-3-carboxylate and its Direct Precursors
While general pyrrole syntheses can be adapted, more direct methods are often employed to obtain specific targets like this compound. One of the most straightforward approaches involves the modification of a pre-formed pyrrole ring.
The direct synthesis of this compound can be efficiently achieved through the esterification of its corresponding carboxylic acid precursor, 1-methyl-1H-pyrrole-3-carboxylic acid. Esterification is a fundamental transformation in organic synthesis.
The Fischer esterification is a classic method that involves reacting a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used as the solvent. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com
Alternative and often milder methods have been developed to avoid the harsh conditions of strong acids. Reagents like phosphorus oxychloride (POCl₃) can facilitate the esterification of various carboxylic acids, including heterocyclic ones, with primary alcohols like methanol (B129727) at room temperature, often providing quantitative yields. This method is noted for its chemoselectivity, tolerating other functional groups. The general procedure involves adding POCl₃ to a solution of the carboxylic acid in the alcohol, followed by stirring and a simple workup.
Table 3: Common Reagents for Esterification
| Reagent/Catalyst | Reaction Type | Conditions | Advantage | Reference |
|---|---|---|---|---|
| H₂SO₄, TsOH | Fischer Esterification | Excess alcohol (Methanol), heat | Low cost, suitable for large scale | masterorganicchemistry.commasterorganicchemistry.com |
| POCl₃ | Direct Esterification | Methanol, Room Temperature | Mild conditions, high yield, chemoselective | |
| DCC and aminopyridine | Coupling Agent | - | Mild conditions |
Conversion of Aldehyde Intermediates (e.g., 1-methyl-1H-pyrrole-3-carbaldehyde) to Carboxylate Esters
A common and effective pathway to this compound involves a two-step sequence starting from the corresponding aldehyde intermediate, 1-methyl-1H-pyrrole-3-carbaldehyde. This process first requires the synthesis of the aldehyde, followed by its oxidation to a carboxylic acid and subsequent esterification.
The initial aldehyde can be synthesized via methods like the Vilsmeier-Haack reaction, which formylates the pyrrole ring. pharmaguideline.comresearchgate.net This reaction uses reagents such as phosphorus oxychloride and dimethylformamide to introduce a formyl group onto the pyrrole nucleus, yielding pyrrole-3-carbaldehydes. pharmaguideline.comjst.go.jpresearchgate.net
Once the aldehyde intermediate is obtained, the synthesis proceeds through two main transformations:
Oxidation to Carboxylic Acid : The aldehyde group is oxidized to a carboxylic acid. Various oxidizing agents can accomplish this transformation. A notable sustainable method involves the catalytic oxidation of carbon-halogen bonds using water as the oxidant, which liberates hydrogen gas. acs.org While demonstrated on halides, the principle of catalytic oxidation is broadly applicable. General oxidation of aldehydes to carboxylic acids is a standard transformation in organic synthesis. orgsyn.org
Esterification : The resulting carboxylic acid is then esterified with methanol to yield the final methyl ester product, this compound.
This stepwise approach allows for the controlled synthesis of the target compound from readily accessible pyrrole precursors.
Cyclization Reactions in the Formation of the Pyrrole Ring
The formation of the core pyrrole ring is the most critical step in the synthesis of pyrrole carboxylates. Several classical and modern cyclization reactions are employed, each offering different advantages depending on the desired substitution pattern and available starting materials. syrris.comnih.gov
Key cyclization strategies include:
Hantzsch Pyrrole Synthesis : This method involves the reaction of a β-ketoester with an amine (or ammonia) and an α-haloketone. pharmaguideline.comsyrris.comnih.gov It is particularly relevant for producing pyrrole-3-carboxylates. Although yields can sometimes be low, the method is versatile. syrris.com
Paal-Knorr Pyrrole Synthesis : This is one of the most common methods and involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. pharmaguideline.comnih.govresearchgate.net The reaction is often carried out under mild conditions and is known for its high efficiency. researchgate.net
Knorr Pyrrole Synthesis : A widely used method that involves the condensation of an α-amino ketone with a dicarbonyl compound that has an activated methylene (B1212753) group. pharmaguideline.com A modern, catalytic version of the Knorr synthesis has been developed using a manganese catalyst to couple amino alcohols with keto esters, producing hydrogen as a byproduct. acs.org
Barton-Zard Synthesis : This reaction pathway produces pyrroles from the addition of an isocyanoacetate to a nitroalkene, followed by cyclization. pharmaguideline.com
Metal-Catalyzed Cyclizations : Modern methods often employ transition metal catalysts to facilitate the cyclization process. Gold-catalyzed cascade reactions, for instance, can activate terminal acetylenes to construct the pyrrole ring in a modular fashion. researchgate.netelsevierpure.com
Table 1: Comparison of Major Pyrrole Ring Cyclization Reactions
| Synthesis Method | Key Reactants | Typical Conditions | Advantages |
|---|---|---|---|
| Hantzsch Synthesis | β-ketoester, amine, α-haloketone pharmaguideline.com | Often requires base catalysis pharmaguideline.com | Good for synthesizing N-substituted pyrrole-3-carboxylates syrris.comrsc.org |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, primary amine pharmaguideline.com | Often acid-catalyzed or under neutral/solvent-free conditions nih.govresearchgate.net | High yields, operational simplicity, wide substrate scope researchgate.netorganic-chemistry.org |
| Knorr Synthesis | α-amino ketone, activated dicarbonyl compound pharmaguideline.com | Condensation reaction | Versatile and widely used for substituted pyrroles pharmaguideline.comacs.org |
| Barton-Zard Synthesis | Isocyanoacetate, nitroalkene pharmaguideline.com | Base-mediated cyclization | Provides access to a variety of substituted pyrroles pharmaguideline.com |
Green Chemistry Approaches in the Synthesis of Pyrrole Carboxylates
In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for synthesizing pyrrole carboxylates. These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials. researchgate.netjmest.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyrrole derivatives. researchgate.net By using microwave irradiation instead of conventional heating, reactions can be completed in significantly shorter times, often with higher yields and improved product purity. nih.govresearchgate.net
Key research findings in this area include:
A catalyst- and solvent-free, one-pot synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives was achieved via a three-component reaction under microwave irradiation. rsc.org
The synthesis of trisubstituted pyrroles from β-amino unsaturated ketones and phenacyl bromides was accomplished in 10-16 minutes with good to excellent yields using microwave heating. rsc.org
A comparative study demonstrated the superiority of MAOS over conventional heating for synthesizing a porphyrazine derivative from a pyrrole dicarboxylate precursor. The reaction time was reduced from 24 hours to just 8 minutes, while the yield increased from 19% to 28%. nih.gov
Table 2: Examples of Microwave-Assisted Pyrrole Synthesis
| Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2, α-bromoacetophenone, ethyl acetoacetate | Microwave, One-pot, Catalyst- and Solvent-free | Not specified | Good to excellent | rsc.org |
| β-amino unsaturated ketone, phenacyl bromide | Microwave, 130 °C, 250 W | 10–16 min | Good to excellent | rsc.org |
| Diaminomaleonitrile, diethyl 2,3-diacetylsuccinate | Microwave irradiation | 8 min | 28% | nih.gov |
| Furan-2,5-dione, 3-phenylenediamine | Microwave, 130 °C, Ethanol (B145695) | 10 min | 83% | pensoft.net |
Eliminating organic solvents is a primary goal of green chemistry, as solvents contribute significantly to chemical waste and environmental impact. researchgate.net Several methods for synthesizing pyrroles under solvent-free conditions have been developed, often in conjunction with microwave assistance or mechanochemistry. researchgate.netjmest.org
Notable solvent-free approaches include:
Paal-Knorr Condensation : This reaction can be efficiently carried out under solvent-free conditions using a catalytic amount of praseodymium(III) trifluoromethanesulfonate (B1224126) or scandium(III) triflate, resulting in excellent yields and short reaction times. researchgate.net
Three-Component Reactions : A highly atom-economical and environmentally friendly method for synthesizing tetrasubstituted pyrroles involves a catalyst- and solvent-free reaction between a primary amine, a dialkyl acetylenedicarboxylate, and a β-nitrostyrene. organic-chemistry.org
Microwave-Assisted Solvent-Free Synthesis : The combination of microwave heating and solvent-free conditions provides a rapid and clean route to various pyrrole derivatives. rsc.orgresearchgate.netjmest.org
The use of advanced catalysts is crucial for developing sustainable synthetic routes. Catalytic methods can lower activation energies, enable the use of renewable feedstocks, and minimize waste by promoting atom economy.
Sustainable catalytic systems for pyrrole synthesis include:
Iridium Catalysis : An iridium-based catalyst has been developed for synthesizing pyrroles from secondary alcohols and amino alcohols, which can be derived from renewable resources. This process is highly selective and eliminates two equivalents of hydrogen gas as the only byproduct. nih.govcolab.ws
Manganese Catalysis : A stable manganese complex enables the synthesis of 2,5-unsubstituted pyrroles from primary diols and amines in the absence of organic solvents. organic-chemistry.org A catalytic version of the Knorr synthesis also uses a manganese catalyst. acs.org
Other Catalysts : A variety of other catalysts, including iodine, montmorillonite (B579905) KSF-clay, and gold complexes, have been used to promote pyrrole synthesis under green conditions, such as solvent-free or cascade reactions. researchgate.netelsevierpure.comorganic-chemistry.org
Table 3: Sustainable Catalysts for Pyrrole Synthesis
| Catalyst System | Starting Materials | Key Sustainability Feature(s) | Reference |
|---|---|---|---|
| Iridium Pincer Complex | Secondary alcohols, amino alcohols | Uses renewable feedstocks; H₂ is the only byproduct | nih.govcolab.ws |
| Manganese Pincer Complex | Primary diols, amines | Solvent-free conditions; atom-economic | organic-chemistry.org |
| Manganese Pincer Complex | Amino alcohols, keto esters | Catalytic Knorr synthesis; H₂ byproduct | acs.org |
| Iodine / Montmorillonite KSF-clay | 2,5-Hexanedione, primary amines | Solvent-free Paal-Knorr reaction; simple and efficient | researchgate.net |
| Gold(III) chloride | Ynone derivatives, semicarbazide | Single-pot reaction with high yields | researchgate.net |
Flow Chemistry Applications in Pyrrole Carboxylate Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor or tube, offers significant advantages over traditional batch processing. youtube.com These benefits include superior control over reaction parameters (temperature, pressure, time), enhanced safety, and improved scalability and efficiency. youtube.comacs.org
A prime example of this technology is the development of a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids. acs.orgnih.gov This method is based on the Hantzsch pyrrole synthesis and showcases the power of flow chemistry for producing these important heterocyclic compounds. nih.govresearchgate.net
The process involves:
Pumping solutions of a tert-butyl acetoacetate, a primary amine, and an α-bromoketone into a microreactor. syrris.comnih.gov
The Hantzsch cyclization occurs at an elevated temperature (e.g., 200 °C) within the reactor. syrris.com
A key innovation is the utilization of the hydrobromic acid (HBr) generated as a byproduct during the reaction. This acid is used in situ to hydrolyze the tert-butyl ester of the newly formed pyrrole, directly yielding the pyrrole-3-carboxylic acid in a single, continuous process. nih.govnih.gov
This flow method was successfully scaled up to produce 850 mg of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in just 2.5 hours, demonstrating its utility for generating significant quantities of material. syrris.comnih.gov The approach avoids the need to isolate intermediates, streamlining the synthesis of diverse libraries of pyrrole derivatives. nih.gov
Table 4: Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives
| Amine | α-Bromoketone | Residence Time | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | α-Bromoacetophenone | 8 min | 63% | syrris.comnih.gov |
| Allylamine | α-Bromoacetophenone | 8 min | 54% | nih.gov |
| Cyclohexylamine | α-Bromoacetophenone | 8 min | 43% | nih.gov |
| Benzylamine | 2-Bromo-1-(4-methoxyphenyl)ethanone | 8 min | 65% | nih.gov |
Chemical Reactivity and Functionalization of Methyl 1 Methyl 1h Pyrrole 3 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
The N-methyl group in methyl 1-methyl-1H-pyrrole-3-carboxylate is an activating group that directs electrophiles to the ortho (C2 and C5) and para (C4) positions. However, the methoxycarbonyl group at the C3 position is a deactivating group. The outcome of electrophilic substitution is therefore a result of the combined directing effects of these two substituents. Generally, substitution is expected to occur at the positions most activated by the N-methyl group and least deactivated by the ester, which are typically the C2 and C5 positions.
The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comchemtube3d.com This reagent then acts as the electrophile in a substitution reaction.
For N-substituted pyrroles, formylation is a common and efficient transformation. researchgate.net In the case of this compound, the electron-donating N-methyl group activates the ring for electrophilic attack, while the C3-ester group directs incoming electrophiles away from its adjacent positions (C2 and C4). Research on similarly substituted pyrroles shows that Vilsmeier-Haack formylation typically occurs at the C5 position, which is activated by the nitrogen atom and is the most sterically accessible site. researchgate.netnih.gov The reaction proceeds by the electrophilic attack of the Vilsmeier reagent on the pyrrole ring, followed by hydrolysis of the resulting iminium salt intermediate to yield the aldehyde. organic-chemistry.org
Table 1: Vilsmeier-Haack Formylation of Substituted Pyrroles
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | POCl₃, DMF | Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | researchgate.net |
| 2-Fluoro-4-methyl-1H-pyrrole | POCl₃, DMF | Mixture of 4- and 5-formyl regioisomers | nih.gov |
Halogenation of the pyrrole ring in this compound can be achieved using various electrophilic halogenating agents. The regioselectivity of the reaction depends on the halogenating agent used and the reaction conditions. Common reagents include N-chlorosuccinimide (NCS) for chlorination and N-bromosuccinimide (NBS) for bromination. For fluorination, stronger electrophilic sources like Selectfluor are often required. nih.gov
Studies on related pyrrole esters indicate that halogenation occurs preferentially at the available positions activated by the ring nitrogen. nih.govcdnsciencepub.com For this compound, electrophilic halogenation is expected to proceed at the C2, C4, or C5 positions. The precise location is influenced by a balance of electronic and steric factors. For instance, chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS occurs selectively at the C4 position. nih.gov This suggests that halogenation of the 3-carboxylate isomer would likely yield a mixture of products, with substitution at C2 and C5 being prominent.
Table 2: Halogenation of Pyrrole Derivatives
| Substrate | Reagent | Product | Reference |
|---|---|---|---|
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-Chlorosuccinimide (NCS) | Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate | nih.gov |
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | nih.gov |
Reactions Involving the Ester Group
The methyl ester group at the C3 position of the pyrrole ring is a key site for functional group transformations, allowing for the synthesis of a variety of derivatives such as carboxylic acids, other esters, amides, and hydrazides.
The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 1-methyl-1H-pyrrole-3-carboxylic acid. This transformation is typically achieved under either acidic or basic conditions.
Basic hydrolysis (saponification) is commonly carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid.
Acid-catalyzed hydrolysis is also possible, typically by heating the ester in an aqueous solution containing a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This method is sometimes used for substrates sensitive to strong bases. nih.govsyrris.jp
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com For this compound, this reaction allows the replacement of the methyl group of the ester with a different alkyl or aryl group. The reaction can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). masterorganicchemistry.comorganic-chemistry.org
To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com Enzymatic transesterification, using lipases, has also been demonstrated for pyrrole esters, offering a milder and more selective alternative to chemical catalysis. nih.gov For example, methyl 1H-pyrrole-2-carboxylate has been successfully transesterified with benzyl (B1604629) alcohol using Novozym 435 as a catalyst. nih.gov
Table 3: Examples of Transesterification Reactions
| Ester | Alcohol | Catalyst | Product | Reference |
|---|---|---|---|---|
| Methyl 1H-pyrrole-2-carboxylate | Benzyl alcohol | Novozym 435 (lipase) | Benzyl 1H-pyrrole-2-carboxylate | nih.gov |
| Triglycerides | Methanol | NaOH | Fatty acid methyl esters (Biodiesel) | researchgate.net |
The ester group can be converted into an amide or a hydrazide, which are important intermediates in the synthesis of many biologically active compounds.
Amidation typically involves a two-step process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, 1-methyl-1H-pyrrole-3-carboxylic acid, as described in section 3.2.1. The resulting acid is then coupled with a primary or secondary amine using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a carbodiimide (B86325) like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). google.comacs.orgresearchgate.net Direct conversion of the ester to an amide (aminolysis) is also possible but often requires harsh conditions, such as high temperatures or the use of highly nucleophilic amines.
Hydrazinolysis is the reaction of the ester with hydrazine (B178648), typically in the form of hydrazine hydrate (B1144303) (N₂H₄·H₂O). This reaction readily converts this compound into its corresponding carbohydrazide, 1-methyl-1H-pyrrole-3-carbohydrazide. The reaction is usually performed by heating the ester with hydrazine hydrate in a solvent like ethanol. nih.govysu.am Pyrrole carbohydrazides are valuable precursors for the synthesis of various heterocyclic systems and other derivatives. nih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Phosphorus oxychloride |
| N,N-Dimethylformamide |
| Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate |
| 2-Fluoro-4-methyl-1H-pyrrole |
| 1-Methyl-2-pyrrolecarboxaldehyde |
| N-Chlorosuccinimide |
| N-Bromosuccinimide |
| Selectfluor |
| Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate |
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate |
| Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate |
| 1-(Phenylsulfonyl)pyrrole |
| 1-Methyl-1H-pyrrole-3-carboxylic acid |
| Sodium hydroxide |
| Potassium hydroxide |
| Sulfuric acid |
| Hydrochloric acid |
| Benzyl alcohol |
| Benzyl 1H-pyrrole-2-carboxylate |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Hydrazine hydrate |
Derivatization Strategies at the N-1 Position
The N-1 position of the target molecule is occupied by a methyl group. Therefore, direct derivatization such as N-alkylation or N-arylation is not feasible without prior demethylation. The following sections discuss these reactions in the context of the parent compound, methyl 1H-pyrrole-3-carboxylate, which serves as the precursor for the N-methylated title compound.
The N-alkylation of pyrroles is a fundamental transformation for introducing diversity and modulating the chemical properties of the heterocyclic core. For the parent compound, methyl 1H-pyrrole-3-carboxylate, N-alkylation can be achieved under various conditions, typically involving a base to deprotonate the pyrrole nitrogen followed by reaction with an alkylating agent.
Research has shown that the N-alkylation of N-acidic heterocyclic compounds, including indoles and imidazoles, can be efficiently accomplished using alkyl halides in the presence of a base like potassium hydroxide in ionic liquids. organic-chemistry.org This method offers a convenient and selective route for N-alkylation. organic-chemistry.org Another approach involves the use of N-methylimidazole as a catalyst for aza-Michael reactions, allowing the addition of N-heterocycles to α,β-unsaturated carbonyl compounds in a highly efficient manner. organic-chemistry.org
Table 1: Representative N-Alkylation Conditions for Pyrrole Derivatives
| Catalyst/Base | Reagent | Solvent | Reaction Type | Reference |
|---|---|---|---|---|
| KOH | Alkyl Halide | Ionic Liquid | Substitution | organic-chemistry.org |
N-arylation introduces an aryl group at the nitrogen atom of the pyrrole ring, a common strategy in medicinal chemistry to create compounds with specific biological activities. Copper-catalyzed cross-coupling reactions are frequently employed for this purpose.
The N-arylation of π-excessive nitrogen heterocycles like pyrroles can be successfully performed with aryl iodides or bromides using catalysts derived from copper(I) iodide (CuI) and diamine ligands. organic-chemistry.org These conditions are generally tolerant of various functional groups and can accommodate sterically hindered substrates. organic-chemistry.org An alternative method utilizes arylboronic acids as the arylating agent, catalyzed by copper-exchanged fluorapatite (B74983) (CuFAP) or heterogeneous copper(I) oxide in methanol at room temperature, often under base-free conditions. organic-chemistry.org
Table 2: Catalytic Systems for N-Arylation of Pyrroles and Related Heterocycles
| Catalyst System | Arylating Agent | Base | Key Feature | Reference |
|---|---|---|---|---|
| CuI / Diamine Ligand | Aryl Iodide/Bromide | Cs₂CO₃ | Broad substrate scope | organic-chemistry.org |
| Copper-Exchanged Fluorapatite (CuFAP) | Arylboronic Acid | - | Mild, room temperature | organic-chemistry.org |
Transformations Leading to Fused Heterocyclic Systems
The pyrrole scaffold of this compound is a versatile building block for the synthesis of more complex, fused heterocyclic systems. These transformations often involve multicomponent reactions or cascade sequences, leading to structures of significant pharmaceutical interest.
The pyrrolo[2,1-a]isoquinoline (B1256269) framework is present in numerous bioactive natural products and synthetic molecules. rsc.org The synthesis of this scaffold often utilizes pyrrole derivatives in cycloaddition or cascade reactions. One prominent method is the multicomponent 1,3-dipolar cycloaddition reaction. For instance, the reaction between isoquinolinium ylides (generated in situ from isoquinoline (B145761) and a phenacyl bromide), an acetylene (B1199291) derivative, and a catalyst can lead to the formation of substituted pyrrolo[2,1-a]isoquinolines. nih.gov While not starting directly from this compound, these syntheses highlight the utility of pyrrole precursors in constructing this fused system. nih.govnih.gov
A copper-catalyzed cascade reaction involving tetrahydroisoquinolines, terminal alkynes, and aldehydes provides another route to this scaffold, yielding a variety of pyrrolo[2,1-a]isoquinolines. acs.org
Table 3: Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives
| Starting Materials | Reaction Type | Key Product | Yield (%) | Reference |
|---|---|---|---|---|
| Isoquinoline, Phenacyl Bromide, DMAD | 1,3-Dipolar Cycloaddition | Methyl 3-benzoyl-pyrrolo[2,1-a]isoquinoline-1-carboxylate | Not Specified | nih.gov |
| Tetrahydroisoquinoline, Phenylacetylene, Benzaldehyde | Cu-Catalyzed Cascade | 1,2-diphenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline | 69 | acs.org |
The pyrrolo[3,4-d]pyridazinone system is a significant pharmacophore known for its anti-inflammatory and analgesic properties. nih.govmdpi.com The synthesis of this fused ring system typically involves the cyclocondensation of a suitably substituted pyrrole derivative with hydrazine or its derivatives.
One synthetic route involves the reaction of a 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole with hydrazine hydrate in refluxing glacial acetic acid. nih.gov This reaction proceeds via condensation to form the pyridazinone ring fused to the pyrrole core, yielding the target heterocyclic system. nih.gov These derivatives have been investigated as selective COX-2 inhibitors. nih.gov The development of efficient, one-pot syntheses for these compounds is an active area of research. nih.govekb.eg
Table 4: Synthesis of Pyrrolo[3,4-d]pyridazinone Derivatives
| Pyrrole Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3,5-Bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole | Hydrazine Hydrate | Glacial Acetic Acid, Reflux | Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate | nih.gov |
Spiroheterocycles are complex three-dimensional structures with significant potential in drug discovery. Pyrrole carboxylate derivatives can be elaborated into spiro systems through reactions that create a new ring system sharing a single atom with the pyrrole ring.
Research has demonstrated that methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates can react with 3-(arylamino)-1H-inden-1-ones. mdpi.comnih.gov This interaction results in the regioselective synthesis of a complex spiro[indeno[1,2-b]pyrrole-3,2'-pyrrole] system in good yields. mdpi.comnih.gov The reaction proceeds under neutral conditions without a catalyst, involving a nucleophilic addition followed by intramolecular cyclization. mdpi.com While the starting material is more complex than this compound, this work illustrates a key transformation pathway for highly functionalized pyrroles into spirocyclic architectures. mdpi.com
Table 5: Spiroheterocyclization of Pyrrole Derivatives
| Pyrrole Reactant | Co-reactant | Product System | Key Features | Reference(s) |
|---|---|---|---|---|
| Methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates | 3-(Arylamino)-1H-inden-1-ones | Spiro[indeno[1,2-b]pyrrole-3,2'-pyrrole] | Regioselective, catalyst-free | mdpi.comnih.gov |
Oxidation and Reduction Reactions
The pyrrole ring in this compound can be subjected to both oxidation and reduction, targeting either the nitrogen atom, the aromatic ring system, or the ester functionality. These transformations provide pathways to novel molecular scaffolds with potential applications in various fields of chemical research.
The oxidation of the tertiary nitrogen atom in the pyrrole ring of this compound leads to the formation of the corresponding N-oxide. This transformation alters the electronic properties of the pyrrole ring, potentially influencing its reactivity in subsequent reactions. While direct experimental data for the N-oxidation of this specific compound is not extensively documented in readily available literature, general methods for the N-oxidation of tertiary amines and other heteroaromatic compounds can be applied. nih.govresearchgate.net
Common oxidizing agents for such transformations include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. nih.gov The reaction is typically carried out in an inert solvent at controlled temperatures to prevent over-oxidation or degradation of the starting material. The resulting pyrrole N-oxide is a valuable intermediate for further functionalization.
Table 1: General Conditions for the Oxidation of Tertiary Amines to N-Oxides
| Oxidizing Agent | Solvent | Temperature (°C) | General Remarks |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform (CHCl₃) | 0 to room temperature | A widely used and effective reagent. |
| Hydrogen Peroxide (H₂O₂) | Water, Methanol, Acetic Acid | Room temperature to 60°C | Often requires a catalyst; reaction time can be longer. |
This table presents generalized conditions and may require optimization for the specific substrate.
The reduction of this compound can yield various pyrrolidine (B122466) derivatives, depending on the reducing agent and reaction conditions. The aromatic pyrrole ring is generally resistant to reduction, often requiring harsh conditions such as catalytic hydrogenation at high pressure and temperature. The ester group can also be reduced to an alcohol.
Catalytic hydrogenation using catalysts like rhodium on alumina (B75360) (Rh/Al₂O₃) or platinum oxide (PtO₂) under a hydrogen atmosphere is a common method for the reduction of pyrrole rings to pyrrolidines. libretexts.org The choice of catalyst and reaction parameters can influence the stereoselectivity of the reduction.
Alternatively, chemical reducing agents can be employed. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce the aromatic pyrrole ring, it can potentially reduce the ester group under specific conditions, although it is more commonly used for the reduction of aldehydes and ketones. libretexts.orgmasterorganicchemistry.com A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), would be capable of reducing the ester group to a primary alcohol, and under forcing conditions, may also affect the pyrrole ring. harvard.edu The reduction of related pyrrolidinones to pyrrolidines suggests that the saturated heterocyclic core is an accessible target. acs.org
Table 2: Potential Methods for the Reduction of this compound
| Reagent/Catalyst | Target Functionality | Product | General Conditions |
| H₂ / Rh/Al₂O₃ or PtO₂ | Pyrrole Ring and Ester | Methyl 1-methylpyrrolidine-3-carboxylate or (1-Methylpyrrolidin-3-yl)methanol | High pressure and temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Ester Group | (1-Methyl-1H-pyrrol-3-yl)methanol | Anhydrous ether or THF, 0°C to reflux |
| Sodium Borohydride (NaBH₄) | Ester Group (less reactive) | (1-Methyl-1H-pyrrol-3-yl)methanol | Typically requires higher temperatures or additives |
This table outlines potential reduction pathways. Specific conditions would need to be determined experimentally.
Spectroscopic and Computational Analysis of Methyl 1 Methyl 1h Pyrrole 3 Carboxylate
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone for identifying and verifying the structure of methyl 1-methyl-1H-pyrrole-3-carboxylate. Techniques such as NMR, mass spectrometry, and infrared spectroscopy each offer unique and complementary information.
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural evidence by probing the hydrogen and carbon nuclei, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on analyses of similar pyrrole (B145914) derivatives, the expected chemical shifts (δ) in a solvent like CDCl₃ are as follows. rsc.orgresearchgate.net The three protons on the pyrrole ring (H-2, H-4, and H-5) are distinct and appear in the aromatic region, typically between 6.0 and 7.5 ppm. The N-methyl protons are expected to produce a sharp singlet around 3.7 ppm, while the ester methyl protons will also appear as a singlet, slightly downfield at approximately 3.8 ppm due to the deshielding effect of the adjacent carbonyl group. nist.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals are expected. The carbonyl carbon of the ester group is the most deshielded, appearing at the low-field end of the spectrum (around 165 ppm). The carbons of the pyrrole ring typically resonate in the 105-130 ppm range. chemicalbook.com The N-methyl and O-methyl carbons are found at the upfield end of the spectrum. rsc.org
Interactive Data Table: Predicted NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
| N-CH₃ | ~3.7 (s, 3H) | ~36.0 | Singlet, upfield methyl signal. nist.gov |
| O-CH₃ | ~3.8 (s, 3H) | ~51.0 | Singlet, deshielded by carbonyl. |
| C2-H | ~7.2 (t) | ~125.0 | Pyrrole ring proton adjacent to nitrogen. |
| C3 | - | ~115.0 | Carbon bearing the ester group. |
| C4-H | ~6.6 (t) | ~110.0 | Pyrrole ring proton. |
| C5-H | ~6.8 (t) | ~120.0 | Pyrrole ring proton adjacent to nitrogen. |
| C=O | - | ~165.0 | Carbonyl carbon of the ester. |
Note: Predicted values are based on data from analogous compounds and may vary based on solvent and experimental conditions. 's' denotes a singlet, 't' denotes a triplet.
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, this compound (molar mass: 139.15 g/mol ) would be expected to show a distinct molecular ion peak (M⁺) at an m/z ratio of 139.
The fragmentation of the molecular ion is predictable based on the functional groups present. Key fragmentation pathways would likely include:
Loss of a methoxy (B1213986) radical (•OCH₃): This cleavage results in a prominent acylium ion fragment at m/z 108. This is a common fragmentation pattern for methyl esters.
Loss of the entire methoxycarbonyl radical (•COOCH₃): This would lead to a fragment corresponding to the 1-methyl-1H-pyrrole cation at m/z 80.
Ring Fragmentation: The pyrrole ring itself can undergo cleavage, leading to smaller charged fragments, although these are often less diagnostic than the primary losses from the substituent.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups.
For this compound, the key characteristic absorption bands are:
C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.
C-H Stretch: Aromatic-like C-H stretching from the pyrrole ring protons typically appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups appears just below 3000 cm⁻¹.
C-O Stretch: The C-O single bond of the ester group will show a strong absorption in the fingerprint region, typically between 1100-1300 cm⁻¹.
C-N Stretch: The stretching vibration of the C-N bond within the pyrrole ring also appears in the fingerprint region.
Interactive Data Table: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1700 - 1725 | Strong, Sharp |
| C-H Stretch (Pyrrole Ring) | 3050 - 3150 | Medium |
| C-H Stretch (Methyl) | 2850 - 2960 | Medium |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
| C-N Stretch (Ring) | 1300 - 1400 | Medium |
Computational Chemistry and Molecular Modeling
Computational methods are increasingly used alongside experimental techniques to provide a deeper understanding of molecular properties. Quantum chemical calculations and conformational analysis can predict spectroscopic data, rationalize electronic structure, and explore the molecule's three-dimensional shape and flexibility.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a powerful tool for modeling the properties of molecules like this compound. scielo.org.mxscielo.org.mx By solving approximations of the Schrödinger equation, DFT can be used to:
Optimize Molecular Geometry: Determine the lowest energy structure, including bond lengths and angles.
Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR vibrational frequencies. scielo.org.mx These calculated values can be compared with experimental data to confirm structural assignments. For instance, methods like the B3LYP functional with a basis set such as 6-311++G(2d,p) are commonly employed for such predictions. scielo.org.mx
Analyze Electronic Structure: Calculate the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic transition properties.
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational freedom involves rotation around the single bond connecting the pyrrole ring (at C3) to the ester group. longdom.org
This rotation gives rise to different conformers, often described as s-cis or s-trans (or syn and anti), depending on the relative orientation of the carbonyl oxygen and the pyrrole ring. longdom.orgimperial.ac.uk Computational methods can be used to calculate the relative energies of these conformers. By systematically rotating the bond and calculating the energy at each step, a potential energy landscape can be generated. This landscape reveals the most stable (lowest energy) conformation and the energy barriers to rotation between different conformers. Such studies on related acylpyrroles have shown that planar arrangements, where the carbonyl group is coplanar with the pyrrole ring, are often favored due to stabilizing resonance effects. longdom.org
Structure-Activity Relationship (SAR) Modeling
The structure-activity relationship (SAR) of this compound and its derivatives is a critical area of research in medicinal chemistry, aimed at elucidating the molecular features essential for their biological activity. While comprehensive SAR studies specifically centered on this compound as a lead compound are not extensively documented in publicly available research, analysis of related pyrrole-3-carboxamide and other pyrrole derivatives provides significant insights into the structural requirements for various therapeutic effects, including anticancer and antibacterial activities.
A key principle in the SAR of pyrrole derivatives is that modifications at different positions of the pyrrole ring and its substituents can dramatically influence the compound's interaction with biological targets. For instance, in a series of pyrrole-2-carboxamide derivatives designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), the substitution pattern on the pyrrole ring was found to be crucial for anti-tuberculosis activity. While this study focused on a 2-carboxamide (B11827560) scaffold, it was observed that replacing the pyrrole N-H with a methyl group led to a significant decrease in activity, highlighting the importance of the hydrogen bond donor capability at this position for this specific target. nih.gov
In the context of anticancer agents, research on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives has shed light on the electronic effects of substituents. Studies have shown that the introduction of electron-donating groups at the 4-position of the pyrrole ring can enhance anticancer activity. nih.gov This suggests that for derivatives of this compound, the electronic nature of substituents on the pyrrole core could be a key determinant of their potential cytotoxic effects.
Furthermore, the development of pyrrole-3-carboxamide derivatives as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a target in oncology, underscores the importance of the carboxamide linkage and the substituents attached to it. rsc.org Although the parent compound is a methyl ester, these findings suggest that converting the ester group of this compound to various amides could be a fruitful strategy for developing potent enzyme inhibitors. The nature of the amine used to form the amide would be a critical variable in the SAR.
Computational modeling, including 3D-QSAR and molecular docking, has been instrumental in rationalizing the SAR of related heterocyclic compounds. For instance, in studies of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, these models have helped to visualize the steric and electronic requirements for optimal binding to the target enzyme. nih.govnih.gov Such computational approaches could be invaluable in predicting the biological activities of novel this compound derivatives and guiding their synthesis.
The following table summarizes hypothetical SAR trends for this compound derivatives based on findings from related pyrrole compounds. It is important to note that these are extrapolated trends and would require experimental validation for this specific scaffold.
| Position of Substitution | Type of Substituent | Predicted Impact on Activity (Hypothetical) | Rationale based on related compounds |
| N1-Methyl Group | Replacement with H or larger alkyl groups | Likely to modulate activity depending on the target. | In some systems, an N-H is crucial for hydrogen bonding nih.gov; in others, N-alkylation can enhance potency. |
| C2/C5-Positions | Introduction of aryl or heteroaryl groups | Potential to significantly enhance potency. | Aromatic substituents can engage in pi-stacking and other favorable interactions with the target protein. nih.gov |
| C4-Position | Introduction of electron-donating or withdrawing groups | Activity is likely to be highly sensitive to electronic effects. | Electron-donating groups have been shown to increase anticancer activity in related pyrroles. nih.gov |
| C3-Carboxylate Group | Conversion to various amides or other bioisosteres | A key point for modification to modulate potency and physicochemical properties. | The amide linkage is a common feature in many biologically active pyrrole derivatives. rsc.org |
Applications in Medicinal Chemistry and Biological Research
Pyrrole (B145914) Scaffold as a Privileged Structure in Drug Discovery
The pyrrole scaffold is considered a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. researchgate.netresearchgate.net This versatility has led to the development of a vast library of pyrrole-containing compounds with a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.netbohrium.com Researchers continue to explore this scaffold to develop novel therapeutic agents for a range of human diseases. rsc.org
The pyrrole ring is a fundamental component of many vital, naturally occurring molecules. bohrium.com It forms the core of the heme prosthetic group in hemoglobin and myoglobin, essential for oxygen transport, and is a key structural element in chlorophyll, the pigment responsible for photosynthesis in plants. benthamdirect.com The bile pigments are also based on this heterocyclic system. benthamdirect.com
Beyond these primary metabolites, the pyrrole scaffold is prevalent in a diverse range of secondary metabolites with potent biological activities. rsc.orgchim.it Many of these have been isolated from marine organisms, such as sponges of the Agelas genus, which produce a variety of brominated pyrrole-2-carboxamides like longamide and hanishin (B1249656) that exhibit antibacterial and cytotoxic effects. chim.it Other notable examples include:
Pyrrolnitrin and Pyoluteorin: Naturally occurring antibiotics. benthamdirect.com
Agelastatin A: A marine natural product with potent anticancer activity. chim.it
Prodigiosin: A family of red pigments produced by bacteria like Serratia marcescens that displays antimicrobial and anticancer properties. researchgate.net
The structural and functional importance of the pyrrole scaffold in natural products has inspired its extensive use in pharmaceutical development. nih.govnih.gov Numerous synthetic drugs incorporating the pyrrole ring have been successfully commercialized, demonstrating the scaffold's value in creating effective therapeutic agents. rsc.orgmdpi.com The adaptability of the pyrrole core allows for the fine-tuning of a molecule's pharmacological profile, leading to drugs with high efficacy and specificity.
Several blockbuster drugs are built upon the pyrrole framework, highlighting its significance in modern medicine. mdpi.com These include:
Atorvastatin: A leading statin medication used to lower cholesterol and prevent cardiovascular disease. chim.itmdpi.com
Ketorolac and Tolmetin (B1215870): Non-steroidal anti-inflammatory drugs (NSAIDs) used to treat pain and inflammation. chim.itmdpi.compensoft.net
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. nih.gov
Pyrvinium: An anthelmintic agent used to treat parasitic worm infections. mdpi.com
The continued interest in pyrrole derivatives ensures a steady stream of new candidates entering clinical trials, reinforcing the scaffold's role as a pillar of drug discovery. rsc.org
Biological Activities Associated with Pyrrole Carboxylates
Pyrrole derivatives featuring a carboxylate or carboxylic acid functional group are a significant subclass of compounds with a broad spectrum of documented biological activities. The position and substitution on both the pyrrole ring and the carboxylate group can be modified to modulate the compound's therapeutic properties. Research into these derivatives has revealed their potential as antimicrobial, anticancer, and anti-inflammatory agents.
The pyrrole scaffold is a key feature in many compounds exhibiting antimicrobial activity. researchgate.netbohrium.com Pyrrole carboxylates, in particular, have been identified as a promising class of antibacterial and antifungal agents. benthamdirect.comnih.gov
Studies have shown that pyrrole-2-carboxylic acid (PCA), isolated from the endophytic bacterium Bacillus cereus, demonstrates broad-spectrum antibacterial properties against various foodborne pathogens. acs.org Its mechanism of action is thought to involve inducing severe damage to the bacterial cell membrane. acs.org Similarly, the natural compound 1-methoxypyrrole-2-carboxamide has shown activity against Staphylococcus aureus and Kocuria rhizophila. nih.gov
Synthetic derivatives have also shown significant promise. For instance, a series of 5-chloro-4-({[alkyl(aryl)oxyimino]methyl})-1H-pyrrol-3-carboxylates displayed antimicrobial activity against a range of bacteria including Proteus mirabilis, Pseudomonas aeruginosa, and Enterococcus faecalis, with MIC values ranging from 7.81 to 125 μg/mL. nih.gov Another study found that ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate was active against Mycobacterium tuberculosis with an MIC value of 0.7 µg/mL. nih.gov These findings underscore the potential of the pyrrole carboxylate scaffold in the development of new antimicrobial drugs. researchgate.netscielo.org.mx
Table 1: Examples of Antimicrobial Activity in Pyrrole Carboxylates and Related Derivatives
| Compound/Derivative Class | Target Organism(s) | Observed Activity/Finding | Reference |
|---|---|---|---|
| Pyrrole-2-carboxylic acid (PCA) | Foodborne pathogens | Broad-spectrum antibacterial activity. acs.org | acs.org |
| 1-Methoxypyrrole-2-carboxamide | Staphylococcus aureus, Kocuria rhizophila | Antibacterial activity with inhibition zones of 12-17 mm. nih.gov | nih.gov |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC value of 0.7 µg/mL. nih.gov | nih.gov |
| 5-chloro-4-({[alkyl(aryl)oxyimino]methyl})-1H-pyrrol-3-carboxylates | P. mirabilis, P. aeruginosa, E. faecalis | MIC values between 7.81 and 125 μg/mL. nih.gov | nih.gov |
The pyrrole ring is a prominent feature in numerous anticancer agents, and derivatives of pyrrole carboxylates have been a focus of significant research in oncology. researchgate.netnih.govualberta.ca These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest, and the induction of apoptosis. nih.govresearchgate.net
A notable study identified ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) as potent cytotoxic agents against several soft tissue cancer cell lines, including leiomyosarcoma and rhabdomyosarcoma. nih.gov Two specific EAPC compounds were found to inhibit cancer cell proliferation in a dose-dependent manner by disrupting microtubule function and causing a G2/M cell-cycle arrest. nih.gov Other research has explored pyrrole-3-carboxamide derivatives as inhibitors of EZH2 (Enhancer of zeste homolog 2), a protein often overexpressed in malignant tumors. rsc.org One such compound, DM-01, showed powerful inhibition of EZH2 and reduced the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification in cancer. rsc.org
Furthermore, various pyrrole derivatives have demonstrated dose- and time-dependent cytotoxic activity against colon cancer cell lines like LoVo. nih.gov These findings highlight the potential of the pyrrole carboxylate and carboxamide scaffolds as a foundation for developing novel anticancer therapies. researchgate.net
Table 2: Selected Research on Anticancer Effects of Pyrrole Carboxylates and Related Derivatives
| Compound Class | Cancer Cell Line(s) | Mechanism/Effect | Reference |
|---|---|---|---|
| Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) | SK-LMS-1 (leiomyosarcoma), RD (rhabdomyosarcoma), GIST-T1 | Inhibition of tubulin polymerization, G2/M cell-cycle arrest. nih.gov | nih.gov |
| Pyrrole-3-carboxamide derivatives (e.g., DM-01) | K562 (leukemia), A549 (lung cancer) | Inhibition of EZH2, reduction of cellular H3K27me3 levels. rsc.org | rsc.org |
| Various synthetic pyrrole derivatives | LoVo (colon cancer) | Dose- and time-dependent cytotoxic activity. nih.gov | nih.gov |
Pyrrole-containing compounds, including those with carboxylic acid functionalities, have long been recognized for their anti-inflammatory properties. bohrium.compensoft.net Marketed NSAIDs like tolmetin are based on a pyrrole-acetic acid structure. chim.it Research has continued to explore new pyrrole derivatives for their potential to treat inflammatory conditions.
One study evaluated a series of substituted pyrrole-3-carboxylic acids for their anti-inflammatory activity in a rat model of carrageenan-induced edema. nih.gov Several of the tested compounds demonstrated protection ranging from 11% to 42%. nih.gov The study also found a correlation between the anti-inflammatory activity of these pyrrole-3-carboxylic acids and their ability to inhibit protein denaturation (antiproteolytic activity) and stabilize cell membranes, which are key mechanisms in the inflammatory response. nih.gov
Another class of compounds, 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, has been synthesized and assayed for both anti-inflammatory and analgesic activity. nih.gov Quantitative structure-activity relationship (QSAR) studies on these molecules demonstrated that their potency could be correlated with the properties of the substituents on the benzoyl ring. nih.gov This body of research indicates that the pyrrole carboxylate scaffold is a viable starting point for the development of new anti-inflammatory drugs. researchgate.net
Antiviral Activity
The pyrrole scaffold is integral to the development of new antiviral agents. Research has shown that derivatives incorporating this structure exhibit notable activity against a range of viruses.
Herpes Simplex Virus Type 1 (HSV-1): Certain synthetic tetrapyrroles, which are complex macrocycles built from pyrrole subunits, have been investigated for their antiviral properties under non-photodynamic conditions. mdpi.com Studies on novel amphiphilic porphyrins, which are derivatives of tetrapyrrole, demonstrated a virucidal effect and an ability to inhibit the replication of HSV-1. mdpi.com One such compound, a tetrakis(4-(6-pyridyl-n-hexanoyl)oxyphenyl)porphyrin tetrabromide, showed the highest antiviral activity, close to 100%, at its lowest effective concentration by inhibiting the early stages of viral replication. mdpi.com
Avian Influenza (HPAI-H5N1): In a study utilizing a 5-chloropyrazolyl-2(3H)-furanone derivative to synthesize various pyrazole-based heterocycles, including pyrrolones, twelve of the synthesized compounds demonstrated antiviral activity. nih.gov When tested against the HPAI-H5N1 virus in embryonated chicken eggs, these compounds caused a reduction in the viral titer, indicating an effect on virus replication. nih.gov
Mayaro Virus (MAYV): While not directly involving methyl 1-methyl-1H-pyrrole-3-carboxylate, studies on related heterocyclic compounds have identified antiviral mechanisms. mdpi.com The antiviral actions are generally categorized as inducing cellular antiviral responses, interfering with early viral cycle stages like adsorption and internalization, or inhibiting later stages such as replication and maturation. mdpi.com
Antioxidant Properties
Derivatives of the pyrrole structure are recognized for their significant antioxidant capabilities, which are often attributed to the electron-donating nature of the pyrrole ring's N-H atom and the influence of various substituents. mdpi.com
Detailed research findings indicate that the introduction of a hydrazide-hydrazone group into the side chain of a pyrrole ring structure can increase its antioxidant activity. researchgate.net Pyrrole-chalcone derivatives have also been highlighted for their promising free-radical scavenging properties and their ability to chelate Fe²+ ions, thereby helping to mitigate oxidative stress. mdpi.com Furthermore, studies on pyrrole-benzimidazole derivatives have explored their antioxidant activities through lipid peroxidation (LPO) and 7-ethoxyresorufin (B15458) O-deethylase (EROD) assays. nih.gov
In vitro studies on pyrrole hydrazones have demonstrated their capacity to counteract oxidative stress. For instance, in a model using tert-butyl hydroperoxide (t-BuOOH) to induce stress in brain mitochondria, the toxin caused a 209% increase in malondialdehyde (MDA) production and a 50% reduction in glutathione (B108866) (GSH) levels. nih.gov The application of pyrrole hydrazone derivatives showed protective effects against this induced oxidative damage.
Enzyme Inhibition
The pyrrole scaffold is a key component in the design of various enzyme inhibitors, targeting a range of enzymes implicated in different diseases.
Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE): Certain pyrrole-based hydrazide-hydrazones have been developed as potential inhibitors of these enzymes, which are relevant targets in neurodegenerative diseases. researchgate.netnih.gov One specific pyrrole hydrazone showed statistically significant inhibitory activity against human recombinant MAO-B, with potency comparable to the drug selegiline. researchgate.net
HIV-1 Protease: The pyrrolin-4-one chemical structure, related to derivatives of pyrrole-3-carboxylic acids, is of interest for its potential as an HIV-1 protease inhibitor. mdpi.com
Bacterial Enzyme MurA: A series of novel reversible pyrrolidinedione-based inhibitors have been identified that target MurA, the first enzyme in the bacterial cell wall peptidoglycan biosynthesis pathway. nih.gov These compounds inhibit both the wild-type MurA and the fosfomycin-resistant C115D mutant, demonstrating a unique mechanism that does not involve covalent binding to the key Cys115 residue. nih.gov
DNA Gyrase and Topoisomerase IV: Pyrrolamides, a class of compounds containing the pyrrole ring, have been identified as potent inhibitors of the bacterial enzymes DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov One derivative showed exceptional antibacterial efficacy with a 50% inhibitory concentration (IC50) value of less than 5 nM against the GyrB domain of DNA gyrase from Mycobacterium tuberculosis. nih.gov
Neuroprotective Agents
The antioxidant and enzyme-inhibiting properties of pyrrole derivatives often contribute to their potential as neuroprotective agents. These compounds are being evaluated for their ability to protect neuronal structures and functions from damage, particularly in the context of oxidative stress, a key factor in neurodegenerative diseases. researchgate.netmdpi.com
Studies have evaluated new pyrrole derivatives for their neuroprotective effects in various in vitro models. researchgate.netresearchgate.net
SH-SY5Y Neuroblastoma Cells: In models of H₂O₂-induced stress in SH-SY5Y cells, several pyrrole compounds exhibited low toxicity and strong protective effects at concentrations as low as 1 µM. nih.govresearchgate.net
Isolated Brain Synaptosomes: In a model of 6-hydroxydopamine (6-OHDA)-induced toxicity, which caused a 55% decrease in synaptosomal viability and a 50% reduction in glutathione (GSH) levels, all tested pyrrole hydrazones showed strong neuroprotective effects at a concentration of 100 µM. mdpi.comnih.gov
The table below summarizes the neuroprotective effects of selected pyrrole hydrazone derivatives in the 6-OHDA toxicity model.
| Compound | Synaptosomal Viability Preservation | GSH Level Preservation |
| Compound 1 | 67% | 60% |
| Compound 7 | 73% | 70% |
| Compound 9 | 78% | 60% |
| Compound 11 | 69% | 60% |
| Compound 12 | 82% | 80% |
| Compound 14 | 60% | 70% |
| Compound 15 | 64% | 70% |
| (Data sourced from references mdpi.comnih.gov) |
These findings underscore the potential of pyrrole-based compounds to protect neurons from oxidative damage, a promising avenue for the development of treatments for neurodegenerative conditions. researchgate.netnih.gov
This compound and its Derivatives in Targeted Therapeutic Development
The strategic design of derivatives based on the this compound scaffold is a key focus in the development of targeted therapies. By systematically modifying the core structure, researchers can probe the relationship between chemical structure and biological activity to optimize potency and selectivity for specific molecular targets.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
SAR studies are crucial for refining the therapeutic potential of pyrrole-based compounds. These studies reveal how specific structural modifications influence biological activity.
For a series of pyrrolone antimalarials, modifications to the pyrrole ring (Ring B) were investigated. nih.gov It was found that:
Removing the methyl substituents from the pyrrole ring resulted in a significant (approximately 20–25-fold) loss of antimalarial activity. nih.gov
Replacing both methyl groups with ethyl groups did not significantly alter the activity. nih.gov
Replacing the pyrrole ring with other heterocyclic systems such as imidazole, pyrazole, triazole, thiazole, furan (B31954), or isoxazole (B147169) led to a substantial loss of activity, ranging from 20 to 1000-fold. nih.gov
In another study on harmine (B1663883) analogues as DYRK1A inhibitors, SAR analysis provided clear insights. mdpi.com Small electron-withdrawing groups like cyanomethyl and related esters were tolerated at the N-9 position of the β-carboline core, which contains a pyrrole ring. For DYRK1A inhibition, replacing the methyl group at C-1 with a chlorine atom was acceptable, but substitution with a bromine atom was not. mdpi.com
A study of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides revealed that the relative positioning of the benzothiazine and pyridine (B92270) fragments directly influenced analgesic and anti-inflammatory activity. mdpi.com These findings demonstrate that even subtle changes to the substituents and their spatial arrangement on the core scaffold can dramatically impact the compound's biological profile.
Interaction with Molecular Targets (e.g., enzymes, receptors)
The therapeutic effects of this compound derivatives are mediated by their interaction with specific biological macromolecules.
Enzymes: As previously noted, pyrrole derivatives have been shown to inhibit a variety of enzymes. Pyrrolidinediones act as reversible inhibitors of the bacterial enzyme MurA, which is crucial for cell wall synthesis. nih.gov Pyrrolamides are potent inhibitors of the ATPase activity of the GyrB domain of DNA gyrase, a key enzyme in bacterial replication. nih.gov Other derivatives target enzymes central to neurodegeneration, such as MAO-B and AChE. researchgate.net
Receptors: A series of 1H-pyrrole-3-carbonitrile derivatives were identified as potential agonists for the Stimulator of Interferon Genes (STING) receptor, a promising target for cancer and infectious disease therapies. A representative compound from this series was shown to induce the phosphorylation of key signaling proteins like TBK1 and IRF3 in a STING-dependent manner.
Protein-Protein Interactions: Tetrasubstituted pyrrole (TSP) derivatives have been designed to mimic the hydrophobic protein-recognition motifs of alpha-helices. nih.gov One lead compound, 4-benzoyl-N-[(3-chlorophenyl)methyl]-5-methyl-1-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide, was identified for its ability to mimic key residues involved in the p53-MDM2 protein-protein interaction, a critical pathway in cancer. nih.gov
Development of Specific Biological Probes and Lead Compounds
Currently, there is a scarcity of published research that explicitly details the use of This compound as a specific biological probe or a lead compound in drug discovery programs. A lead compound is a chemical starting point for the development of a new drug, and it typically exhibits some level of desired biological activity. The development of a biological probe, a molecule used to study biological systems, also requires a specific interaction with a target. The absence of such data for This compound suggests that it may not have been a primary focus of screening libraries or that any findings remain proprietary.
In contrast, various derivatives of the pyrrole-3-carboxylate scaffold have been investigated. For instance, studies on other pyrrole derivatives have explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. These investigations often involve the synthesis of a library of related compounds to establish structure-activity relationships (SAR), where the core scaffold, such as pyrrole-3-carboxylate, is systematically modified to enhance biological activity and selectivity.
Pharmacological Profiling and Preclinical Evaluation
The preclinical evaluation of a compound involves a series of in vitro and in vivo studies to determine its pharmacological profile and potential for therapeutic use.
In Vitro Biological Screening
For context, related pyrrole derivatives have undergone extensive in vitro screening. For example, various substituted pyrrole-3-carboxylate derivatives have been evaluated for their antimicrobial properties against a range of bacterial and fungal strains. researchgate.net Similarly, other studies have focused on the cytotoxic effects of novel pyrrole compounds against various cancer cell lines. mdpi.comnih.gov These studies provide a framework for the types of in vitro assays that could be applied to This compound .
Table 1: Illustrative In Vitro Screening for Pyrrole Derivatives (Hypothetical for this compound)
| Assay Type | Target/Cell Line | Endpoint Measured | Hypothetical Outcome for this compound |
| Antimicrobial | E. coli, S. aureus | Minimum Inhibitory Concentration (MIC) | To be determined |
| Anticancer | HeLa, MCF-7 | IC50 (Inhibitory Concentration 50%) | To be determined |
| Enzyme Inhibition | Cyclooxygenase (COX-1, COX-2) | Percent Inhibition | To be determined |
| Receptor Binding | G-protein coupled receptors (GPCRs) | Binding Affinity (Ki) | To be determined |
Mechanisms of Action Elucidation
The elucidation of a compound's mechanism of action is a critical step in its pharmacological profiling and is contingent on the identification of a specific biological activity in in vitro screening. Without confirmed biological activity for This compound , any discussion of its mechanism of action would be purely speculative.
For other bioactive pyrrole derivatives, mechanism of action studies have been conducted. For example, some pyrrole-based anticancer agents have been shown to induce apoptosis or inhibit specific kinases involved in cell proliferation. Other antimicrobial pyrroles may act by disrupting the bacterial cell membrane or inhibiting essential enzymes. These investigations typically involve a combination of biochemical assays, molecular modeling, and cell-based experiments to identify the specific molecular target and the downstream effects of the compound's interaction with that target.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
While classic methods for pyrrole (B145914) synthesis like the Paal-Knorr, Hantzsch, and Knorr reactions remain fundamental, ongoing research focuses on developing more efficient, sustainable, and versatile methodologies applicable to substituted pyrroles like methyl 1-methyl-1H-pyrrole-3-carboxylate. mdpi.comacs.org A key challenge is the precise functionalization of the pyrrole ring, particularly at the 3-position, which is often difficult to achieve via conventional electrophilic substitution. syrris.com
Emerging strategies that hold promise for synthesizing derivatives of this compound include:
Continuous Flow Chemistry: This technology enables the rapid, one-step synthesis of pyrrole-3-carboxylic acids from simple starting materials like tert-butyl acetoacetates, amines, and α-bromoketones. acs.orgnih.gov The HBr generated in the Hantzsch reaction can be utilized in-flow to hydrolyze esters, offering an efficient route to the carboxylic acid core, which can then be esterified to the methyl ester. nih.govmaynoothuniversity.ie This approach facilitates rapid library synthesis for screening purposes. maynoothuniversity.ie
Metal-Free and Photocatalytic Reactions: Recent advancements have focused on more environmentally benign synthetic routes. Metal-free cascade reactions between acetaldehydes and primary amines, using oxidants like tert-butyl hydroperoxide (TBHP), have been developed for creating 1,3,4-trisubstituted pyrroles. researchgate.net Furthermore, photoredox [3+2] cycloadditions using visible light photocatalysts present a modern, atom-economical pathway to highly functionalized pyrroles from simple alkynes and isocyanides. syrris.com
Direct Functionalization: Methods for the direct functionalization of the N-methylated pyrrole ring are of high interest. Photo-induced addition of aldehydes to 1-methylpyrrole (B46729) has been shown to successfully introduce substituents at the 3-position, which can then be oxidized to yield 3-acyl-1-methylpyrroles, a close structural relative of the target compound. syrris.com
These evolving synthetic tools provide powerful avenues for creating a diverse library of analogs based on the this compound core structure for further investigation.
Table 1: Comparison of Synthetic Methodologies for Pyrrole Derivatives
| Methodology | Description | Key Advantages | Relevant Starting Materials | Citations |
|---|---|---|---|---|
| Hantzsch Synthesis (Flow) | Condensation of α-haloketones with β-ketoesters and amines in a continuous microreactor system. | Rapid, one-step synthesis; in situ hydrolysis possible. | 2-Bromoketones, tert-butyl acetoacetates, primary amines. | nih.gov, acs.org |
| Paal-Knorr Synthesis | Cyclocondensation of a 1,4-dicarbonyl compound with a primary amine. | High reliability, simple procedure. | 2,5-Dimethoxytetrahydrofuran, primary amines. | nih.gov, acs.org |
| Photoredox Cycloaddition | Visible-light mediated [3+2] annulation of alkynes and isocyanides. | Atom-economical, uses mild conditions, sustainable. | Terminal alkynes, ethyl 2-isocyanoacetate. | syrris.com |
| Photo-induced Addition | Direct functionalization of the pyrrole ring using photo-excited carbonyl compounds. | Allows for direct C-3 functionalization of N-methylpyrrole. | 1-Methylpyrrole, aldehydes. | syrris.com |
Exploration of Diverse Biological Activities and Targets
The pyrrole heterocycle is a privileged structure found in numerous natural products and commercial drugs. nih.govresearchgate.net Derivatives of pyrrole-3-carboxylic acid and N-methylated pyrroles have demonstrated a wide spectrum of biological activities, suggesting that this compound is a valuable scaffold for drug discovery.
Future research will likely focus on synthesizing libraries of compounds derived from this core and screening them against a wider array of biological targets.
Antimicrobial and Antifungal Agents: Pyrrole derivatives have shown significant potential as antimicrobial agents. mdpi.com For example, 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles are reported to be active antifungal agents, particularly against various Candida species. researchgate.net Research shows that modifying the pyrrole-3-carboxylate structure, such as in (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, can yield compounds with good activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Anticancer Activity: Many pyrrole-containing compounds exhibit antiproliferative effects. researchgate.net Fused 1H-pyrroles and pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have been investigated as potential anticancer agents, with some showing potent activity against cell lines like HCT-116 (colon cancer). nih.govacs.org The core scaffold is a key feature in designing inhibitors for targets like the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.gov
Anti-tuberculosis (TB) Agents: The mycobacterial membrane protein MmpL3 is a critical and attractive target for developing new anti-TB drugs. Structure-activity relationship (SAR) studies on pyrrole-2-carboxamide derivatives revealed that methylation of the pyrrole nitrogen (changing the N-H to N-CH₃) significantly reduced the inhibitory activity against M. tuberculosis. This finding underscores the importance of the N-substituent and provides a critical data point for designing new MmpL3 inhibitors based on the pyrrole-3-carboxylate scaffold, where the N-methyl group is already in place.
Table 2: Investigated Biological Activities of Related Pyrrole-3-Carboxylate Derivatives
| Compound Class | Biological Activity | Target/Organism | Key Findings | Citations |
|---|---|---|---|---|
| (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylates | Antibacterial, Antifungal | Gram-positive & Gram-negative bacteria | Derivatives show good antimicrobial activity. | mdpi.com |
| 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles | Antifungal | Candida species | N-methylated pyrroles show potent activity. | researchgate.net |
| Fused 1H-pyrrole derivatives | Anticancer | HCT-116, MCF-7 cancer cells | Designed as potent EGFR/CDK2 inhibitors. | nih.gov |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | Anticancer | Various cancer cell lines | Showed significant growth inhibition in NCI-60 screen. | acs.org |
| Pyrrole-2-carboxamide derivatives | Anti-tuberculosis | M. tuberculosis (MmpL3) | Replacing pyrrole N-H with N-methyl reduced activity 50-fold. |
Application in Materials Science and Polymer Chemistry
The pyrrole ring is a fundamental unit for conducting polymers, with polypyrrole (PPy) being one of the most studied examples due to its high conductivity and environmental stability. researchgate.net The introduction of substituents onto the pyrrole ring, such as an N-methyl group and a carboxylate ester, can significantly modulate the physical, chemical, and mechanical properties of the resulting polymers.
Future research avenues for this compound in this field include:
Conducting Copolymers: N-methylpyrrole is a common co-monomer used with pyrrole to create copolymers with tailored properties. mdpi.com While poly(N-methylpyrrole) has a lower conductivity (~10⁻³ S·cm⁻¹) than polypyrrole (40–100 S·cm⁻¹), it offers improved mechanical strength and processability. mdpi.com this compound could be explored as a functional co-monomer. The carboxylate group could be used to tune solubility, act as a doping site, or serve as a handle for post-polymerization modification.
Functional Materials for Biomedical Applications: Carboxylic acid-functionalized polypyrroles have been developed as bioactive platforms for tissue engineering scaffolds and biomedical electrodes. researchgate.net The carboxyl groups on the polymer surface can be used to covalently attach biomolecules, such as cell-adhesive peptides (e.g., RGD), to direct cell behavior without significantly compromising the material's bulk conductivity. researchgate.net Polymers derived from this compound (potentially after hydrolysis of the ester) could be used to create such biomimetic surfaces.
Sensors and Electrodes: The electrochemical properties of polypyrrole derivatives make them suitable for sensor applications. Copolymers of pyrrole have been used to fabricate sensors for ethanol (B145695) and for the analysis of heavy metals. mdpi.com The presence of both the N-methyl and the carboxylate functionalities on a monomer could lead to polymers with unique redox features and ion-binding capabilities, making them interesting candidates for new chemical sensors or battery electrode materials.
Table 3: Properties of Pyrrole-Based Polymers
| Polymer/Copolymer | Synthesis Method | Key Properties & Potential Applications | Citations |
|---|---|---|---|
| Poly(pyrrole) (PPy) | Electrochemical Polymerization | High conductivity (40-100 S·cm⁻¹); environmental stability. | mdpi.com |
| Poly(N-methylpyrrole) | Electrochemical/Chemical Polymerization | Lower conductivity (~10⁻³ S·cm⁻¹), better mechanical strength, hydrophobicity. | mdpi.com |
| Copolymers of Pyrrole and N-methylpyrrole | Electrochemical Copolymerization | Intermediate properties, used for corrosion resistance coatings. | mdpi.com, |
| Carboxy-functionalized PPy | Electrochemical Polymerization | Bioactive surface for tethering molecules, cell scaffolds, biosensors. | , researchgate.net |
Integration of Computational and Experimental Approaches for Drug Design
The synergy between computational modeling and experimental work has become a powerful paradigm in modern drug discovery. For a scaffold like this compound, this integrated approach can dramatically accelerate the design-synthesis-test cycle.
Future research will increasingly leverage computational tools to guide the development of new therapeutics:
Structure-Based and Ligand-Based Design: Computational methods such as molecular docking and pharmacophore modeling are crucial for designing novel inhibitors. nih.gov For instance, docking studies of pyrrole-based compounds into the active sites of targets like MmpL3, EGFR, and CDK2 have provided critical insights into the molecular interactions necessary for potent inhibition. nih.gov These models can predict how modifications to the this compound core will affect binding affinity.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like CoMFA and CoMSIA can be used to build predictive models from existing data on pyrrole inhibitors. Such models can guide the design of new derivatives with improved potency and selectivity by identifying the key steric and electronic features required for activity.
In Silico ADME/Tox Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity. In silico tools like the SwissADME server are now routinely used to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential for drug-drug interactions (e.g., CYP enzyme inhibition) early in the design process. This allows researchers to prioritize the synthesis of compounds with a higher probability of success, saving time and resources. acs.org
The integration of these computational predictions with high-throughput synthesis (e.g., via flow chemistry) and biological screening creates a highly efficient workflow for discovering the next generation of drugs based on the this compound scaffold.
Table 4: Computational Tools in Pyrrole-Based Drug Design
| Computational Method | Application | Example from Research | Citations |
|---|---|---|---|
| Molecular Docking | Predict binding modes and affinities of ligands in a protein's active site. | Docking of pyrrole derivatives into VEGFR-2, EGFR, and MmpL3 active sites to guide inhibitor design. | , nih.gov, acs.org |
| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D molecular properties with biological activity to guide optimization. | Development of a hybridized 3D-QSAR model to design novel PLK1 inhibitors. | |
| In Silico ADME Prediction | Evaluate drug-likeness and pharmacokinetic properties before synthesis. | Use of SwissADME to predict GI absorption and BBB penetration for novel pyrrole anticancer agents. | , acs.org |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex over time. | Used to assess the stability of binding poses predicted by docking. | General Application |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling methyl 1-methyl-1H-pyrrole-3-carboxylate in laboratory settings?
- Methodological Answer : When handling this compound, use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of eye exposure, flush with water for ≥15 minutes and seek medical attention. For spills, contain using inert absorbents (e.g., vermiculite) and avoid drainage contamination. Ensure proper ventilation to mitigate inhalation risks. Fire hazards require water spray, dry chemical, or CO₂ extinguishers due to potential release of toxic gases (e.g., nitrogen oxides) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A typical synthesis involves esterification of 1-methyl-1H-pyrrole-3-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄). Reaction optimization includes controlling temperature (40–60°C) and monitoring via thin-layer chromatography (TLC). Purification is achieved via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is validated using GC or HPLC (>95% purity criteria) .
Q. How is the compound characterized structurally in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. Crystals are mounted on a Bruker APEX2 CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data reduction uses SAINT and SADABS for absorption correction. Structural refinement via SHELXL (e.g., R-factor <0.05) and visualization via ORTEP-3 ensures accurate determination of bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or torsional strain?
- Methodological Answer : Discrepancies may arise from disorder or thermal motion. Refinement strategies include:
- Applying anisotropic displacement parameters (ADPs) for non-hydrogen atoms.
- Validating geometric parameters against similar structures in the Cambridge Structural Database (CSD).
- Using PLATON to check for missed symmetry or twinning. For puckered rings, Cremer-Pople coordinates quantify deviations from planarity (e.g., amplitude and phase angles) .
Q. What computational methods are recommended for analyzing the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Mulliken charges. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA is used, with validation against experimental UV-Vis or NMR spectra .
Q. How can researchers optimize reaction yields for derivatives of this compound in medicinal chemistry applications?
- Methodological Answer : For derivatization (e.g., amidation or fluorination):
- Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (DMF, THF) under inert atmospheres.
- Use Design of Experiments (DoE) to optimize temperature, stoichiometry, and reaction time.
- Monitor by LC-MS and isolate via preparative HPLC. Bioactivity assays (e.g., cytotoxicity) guide structure-activity relationship (SAR) studies .
Q. What strategies are effective in mitigating batch-to-batch variability during scale-up synthesis?
- Methodological Answer : Implement Quality by Design (QbD) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
